molecular formula C21H13F3N2O B10801091 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one CAS No. 1000273-87-9

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one

Cat. No.: B10801091
CAS No.: 1000273-87-9
M. Wt: 366.3 g/mol
InChI Key: TXCGMRVPXUBHAL-UHFFFAOYSA-N
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Description

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one is a chemical compound with the molecular formula C21H13F3N2O and a molecular weight of 366.34 g/mol . This compound is known for its unique structure, which includes an indole core substituted with a phenyl group and a trifluoromethylphenyl imino group. It is also referred to as HT-2157 or SNAP 37889 .

Preparation Methods

The synthesis of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)aniline with isatin in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGMRVPXUBHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032019
Record name HT-2157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303149-14-6, 1000273-87-9
Record name 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303149-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HT-2157, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HT-2157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HT-2157, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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